3-(3-Hydroxybutyl)phenol
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Overview
Description
3-(3-Hydroxybutyl)phenol: is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxybutyl side chainIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Hydroxybutyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and oxidation reactions. One common method involves the nucleophilic substitution of an aryl halide with a hydroxybutyl group under basic conditions . Another approach is the oxidation of arylhydrosilanes using transition metal catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxybutyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are commonly used under acidic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
3-(3-Hydroxybutyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxybutyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenol ring allows it to participate in redox reactions, acting as an antioxidant. It can also inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
4-(3-Hydroxybutyl)phenol: Similar structure but with the hydroxybutyl group attached at the para position.
3-Hydroxyphenol: Lacks the hydroxybutyl side chain, making it less versatile in certain reactions.
Raspberry alcohol (4-(3-Hydroxybutyl)phenol): Known for its use in flavor and fragrance industries.
Uniqueness: 3-(3-Hydroxybutyl)phenol is unique due to its specific substitution pattern, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(3-hydroxybutyl)phenol |
InChI |
InChI=1S/C10H14O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7-8,11-12H,5-6H2,1H3 |
InChI Key |
GVTWLNWKKPOBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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